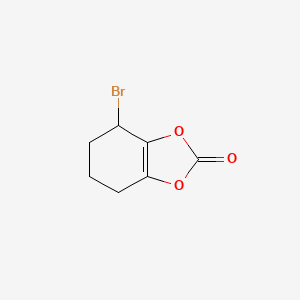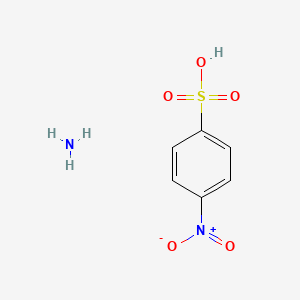
Azane;4-nitrobenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzenesulfonic acid typically involves the nitration of benzenesulfonic acid. This process can be carried out by reacting benzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a temperature below 50°C to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, 4-nitrobenzenesulfonic acid can be produced by the sulfonation of nitrobenzene. This process involves the reaction of nitrobenzene with sulfur trioxide in the presence of sulfuric acid. The reaction is typically carried out at elevated temperatures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups into the aromatic ring.
Sulfonation: Introduction of sulfonic acid groups into the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at temperatures below 50°C.
Sulfonation: Sulfur trioxide and sulfuric acid at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products Formed
Nitration: Formation of dinitrobenzenesulfonic acids.
Sulfonation: Formation of polysulfonated benzene derivatives.
Reduction: Formation of 4-aminobenzenesulfonic acid.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
4-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for sulfa drugs.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminobenzenesulfonic acid: Similar structure but with an amino group instead of a nitro group.
Benzenesulfonic acid: Lacks the nitro group, making it less reactive in certain reactions.
Nitrobenzene: Contains only a nitro group without the sulfonic acid group.
Uniqueness
4-nitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the aromatic ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Propriétés
| 84253-14-5 | |
Formule moléculaire |
C6H8N2O5S |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
azane;4-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H5NO5S.H3N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H3 |
Clé InChI |
XVKWNHVHFDYGGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
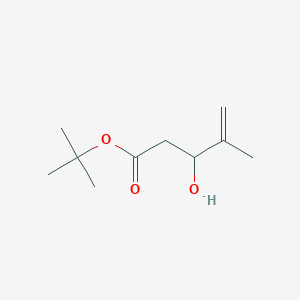
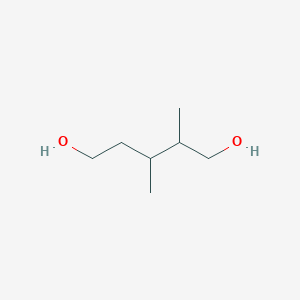
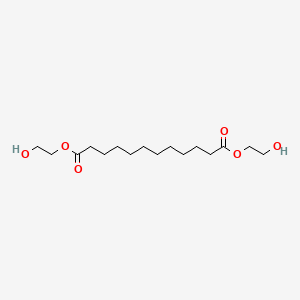
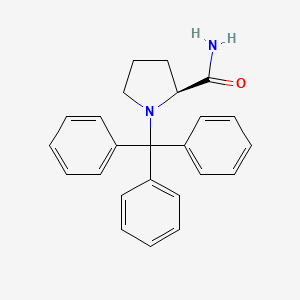
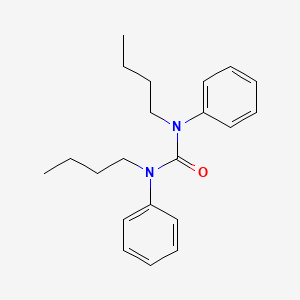
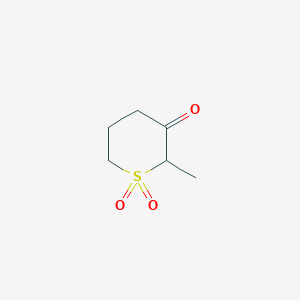
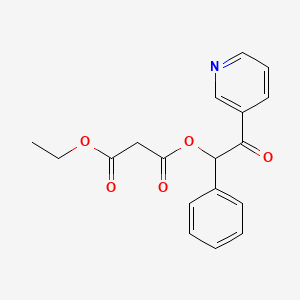
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)
